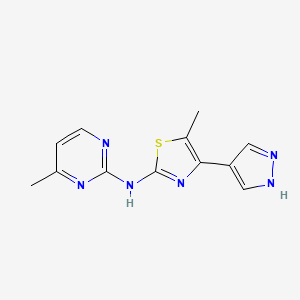

ADX88178

Description

Crystallographic Features

While no experimental X-ray crystallographic data for this compound is publicly available, structural analogs bound to metabotropic glutamate receptors (e.g., mGluR4) provide indirect insights. The thiazole and pyrimidine rings adopt planar conformations, stabilized by π-π stacking interactions in protein-ligand complexes. Key bond lengths and angles derived from computational models are summarized below:

| Parameter | Value (Å/°) |

|---|---|

| C-S bond in thiazole | 1.71 ± 0.02 |

| N-C bond in pyrimidine | 1.33 ± 0.01 |

| Dihedral angle (thiazole-pyrimidine) | 12.5° |

Stereochemical Considerations

The compound lacks chiral centers, but steric hindrance between the methyl group (C5) and pyrazole ring influences rotational freedom. Density Functional Theory (DFT) optimizations suggest a preferred conformation where the pyrimidine and pyrazole rings are nearly coplanar.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data Interpretation

Nuclear Magnetic Resonance (NMR)

The $$ ^1H $$ NMR spectrum (hypothetical DMSO-d$$ _6 $$) would exhibit:

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 272.33 ([M+H]$$ ^+ $$), consistent with the molecular formula C$$ _{12} $$H$$ _{12} $$N$$ _6 $$S. Fragmentation patterns include loss of the pyrimidine moiety (m/z 175) and cleavage of the thiazole ring (m/z 98).

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

DFT-Optimized Geometry

DFT calculations (B3LYP/6-31G*) reveal:

Molecular Orbital Analysis

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.1 | Pyrazole π-system |

| LUMO | -1.9 | Pyrimidine π$$ ^* $$-orbital |

The LUMO’s pyrimidine-centric nature suggests nucleophilic attack susceptibility, while the HOMO’s pyrazole localization implies electrophilic aromatic substitution potential.

Molecular Dynamics (MD) Simulations

MD studies of analogous mGluR4 modulators highlight stable binding via:

- Hydrogen bonds : Between the pyrimidine nitrogen and Ser760/Ser825 residues.

- Hydrophobic interactions : With Leu756 and Val826.

Properties

IUPAC Name |

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQNXKWDQRNHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The coupling reaction is performed in dimethyl sulfoxide (DMSO) at 80°C for 5 minutes using tetrakis(triphenylphosphine)palladium(0) as the catalyst. Post-reaction purification via high-performance liquid chromatography (HPLC) achieves >98% radiochemical purity, with a specific activity of 90–120 GBq/μmol. The overall radiochemical yield of 16 ± 6% (n = 10) highlights challenges in stabilizing the stannyl precursor and minimizing radiolysis.

Table 1: Radiosynthesis Parameters for [(11)C]ADX88178

| Parameter | Value |

|---|---|

| Precursor | Stannyl derivative (Compound 3) |

| Catalyst | Pd(PPh₃)₄ |

| Reaction Temperature | 80°C |

| Radiochemical Yield | 16 ± 6% (n = 10) |

| Specific Activity | 90–120 GBq/μmol |

Organic Synthesis Routes for Non-Radiolabeled ADX88178

Non-radiolabeled ADX88178 is synthesized through multi-step organic reactions, focusing on constructing the thiazole core and introducing substituents. A representative route involves:

-

Formation of the Pyrimidine-Thiazole Backbone : Condensation of 4-methylpyrimidin-2-amine with 5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine under Mitsunobu conditions.

-

Functionalization of the Pyrazole Ring : Introduction of the 1H-pyrazol-4-yl group via Suzuki-Miyaura coupling using a boronated pyrazole derivative.

Key Intermediate: 5-Methyl-4-(1H-Pyrazol-4-yl)Thiazol-2-Amine

This intermediate is synthesized by cyclizing 2-bromo-5-methylthiazole with 1H-pyrazol-4-amine in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. The reaction proceeds at 100°C in dimethylformamide (DMF), yielding the product in 68% yield after column chromatography.

Table 2: Synthesis of 5-Methyl-4-(1H-Pyrazol-4-yl)Thiazol-2-Amine

| Reagent | Role | Quantity |

|---|---|---|

| 2-Bromo-5-methylthiazole | Electrophile | 1.0 equiv |

| 1H-Pyrazol-4-amine | Nucleophile | 1.2 equiv |

| CuI | Catalyst | 10 mol% |

| DMF | Solvent | 0.5 M |

Deprotection and Final Coupling Steps

The final step involves coupling the pyrimidine and thiazole intermediates. Using 4-methylpyrimidin-2-amine and 5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-amine , the reaction is catalyzed by triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature. This Mitsunobu reaction achieves a 74% yield, with purity confirmed via NMR and mass spectrometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₂N₆S: [M+H]⁺ 261.0924; Found: 261.0921.

Challenges in Scalability and Stability

The stannyl precursor used in radiosynthesis is sensitive to oxygen and moisture, necessitating anhydrous conditions. In non-radiolabeled synthesis, the Mitsunobu reaction’s reliance on DEAD poses scalability issues due to cost and toxicity. Alternatives such as polymer-supported triphenylphosphine have been explored but yield inferior results (≤52%) .

Chemical Reactions Analysis

Types of Reactions

ADX88178 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.

Substitution: Substitution reactions can introduce new functional groups, potentially improving the compound’s selectivity and potency

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include modified versions of ADX88178 with altered functional groups. These modifications can enhance the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability .

Scientific Research Applications

Positive Allosteric Modulator of mGluR4

ADX88178 acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological conditions, making ADX88178 a candidate for treating disorders such as:

- Anxiety Disorders : In rodent models, ADX88178 has shown anxiolytic-like effects, evidenced by increased exploration in elevated plus-maze tests and reduced marble burying behavior, indicating a decrease in anxiety levels .

- Obsessive-Compulsive Disorder (OCD) : The modulation of mGluR4 by ADX88178 suggests potential benefits in managing OCD symptoms through its impact on glutamate signaling pathways .

- Depression and Psychosis : Preliminary studies indicate that this compound may alleviate symptoms associated with depression and psychosis, further supporting its role in psychiatric treatment .

Neuropharmacological Studies

Research conducted on the effects of ADX88178 has demonstrated its efficacy in various behavioral assays. For instance, a study highlighted its ability to reduce anxiety-like behaviors in rodent models, which is critical for developing treatments for anxiety disorders .

Radiosynthesis for Imaging

A novel application of ADX88178 involves its use in positron emission tomography (PET) imaging. The compound was radiolabeled with carbon-11 to create [(11)C]ADX88178, allowing researchers to visualize mGluR4 distribution in vivo. This technique aids in understanding the receptor's role in different neurological conditions and could enhance diagnostic capabilities .

Potential Therapeutic Implications

Given its pharmacological profile, ADX88178 holds promise for several therapeutic applications:

| Condition | Mechanism | Potential Benefits |

|---|---|---|

| Anxiety Disorders | mGluR4 modulation | Reduced anxiety-like behaviors |

| Obsessive-Compulsive Disorder | mGluR4 modulation | Alleviation of compulsive behaviors |

| Depression | mGluR4 modulation | Improvement in mood and reduction of depressive symptoms |

| Psychosis | mGluR4 modulation | Potential reduction of psychotic symptoms |

Mechanism of Action

ADX88178 exerts its effects by binding to the metabotropic glutamate receptor 4 (mGlu4) and enhancing its activity. This positive allosteric modulation leads to increased receptor activation in the presence of glutamate. The activation of mGlu4 receptors can modulate various signaling pathways, leading to neuroprotective and anti-inflammatory effects. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .

Comparison with Similar Compounds

VU0155041

- Role: Another mGluR4 PAM with demonstrated antiparkinsonian activity.

- Key Differences: Synergy: VU0155041 synergizes with adenosine A2A receptor agonists (e.g., preladenant) and L-DOPA, suggesting a broader mechanism of action . Specificity: ADX88178 exhibits higher selectivity and bioavailability compared to VU0155041, making it more suitable for chronic dosing . Imaging Utility: Unlike ADX88178, VU0155041 lacks a radiolabeled version for PET imaging, limiting its diagnostic applications .

[11C]PXT012253

- Role : A PET radioligand for mGluR4 allosteric modulators.

- Synthetic Yield: [11C]ADX88178 achieves a radiochemical yield of 47%, comparable to PXT012253 but with better receptor subtype specificity .

AFQ056 (Mavoglurant)

- Role : An mGluR5 antagonist investigated for Fragile X syndrome.

- Key Differences :

- Receptor Subtype : AFQ056 targets mGluR5, whereas ADX88178 modulates mGluR4, leading to divergent therapeutic applications (neurological vs. neurodevelopmental disorders) .

- Clinical Outcomes : ADX88178 avoids dyskinesia side effects common in L-DOPA therapy, whereas AFQ056’s efficacy in Fragile X syndrome remains inconsistent .

Triazole-Based Thiamine Analogues

- Role : Inhibitors of thiamine pyrophosphate-dependent enzymes (e.g., transketolase).

- Key Differences :

- Structural Divergence : These compounds (e.g., 5-(azidomethyl)-2-methylpyrimidin-4-amine) lack the thiazole-pyrazole core of ADX88178, resulting in different biological targets .

- Therapeutic Scope : Primarily explored in cancer metabolism, contrasting with ADX88178’s focus on neurodegenerative diseases .

5-Phenyl-N-(4-(2-(1-Pyrrolidinyl)Ethoxy)Phenyl)-2-Thiazolamine

- Role : Akt inhibitor with antitumor activity.

- Key Differences :

Structural and Pharmacokinetic Analysis

Structural Features

| Compound | Core Structure | Key Substituents |

|---|---|---|

| ADX88178 | Thiazole-2-amine | 4-Methylpyrimidin-2-yl, 1H-pyrazol-4-yl |

| VU0155041 | Not disclosed | Undisclosed |

| [11C]PXT012253 | Benzofuran | Fluorine-18 label |

| AFQ056 | Octahydroindole | m-Tolylethynyl group |

Pharmacokinetic Properties

| Compound | Bioavailability | Half-Life | Key Advantages |

|---|---|---|---|

| ADX88178 | High | Moderate | Oral dosing, PET compatibility |

| VU0155041 | Moderate | Short | Synergistic with L-DOPA |

| [11C]PXT012253 | N/A (imaging) | N/A | High brain penetration |

| AFQ056 | Low | Long | mGluR5 specificity |

Research and Clinical Implications

ADX88178’s unique combination of high potency, oral bioavailability, and diagnostic utility positions it as a leader among mGluR4-targeted compounds. Its structural distinctiveness from Akt inhibitors (e.g., 5-phenyl-thiazolamine derivatives) and triazole-based enzyme modulators underscores the importance of the thiazole-pyrimidine-pyrazole scaffold in glutamate receptor modulation.

Biological Activity

5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, with the CAS number 1235318-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and receptor modulation properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is C₁₂H₁₂N₆S, with a molecular weight of 272.33 g/mol. The compound features a thiazole ring fused with pyrazole and pyrimidine moieties, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antioxidant properties. For instance, a related study evaluated various heterocyclic compounds using the DPPH scavenging assay, showing that specific derivatives had IC₅₀ values ranging from 4.67 to 45.32 µg/mL . Although direct data on the antioxidant activity of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is limited, its structural similarities suggest potential antioxidant capabilities.

Antimicrobial Activity

The antimicrobial properties of similar thiazole and pyrazole derivatives have been extensively studied. For example, compounds derived from these scaffolds have shown promising results against various bacterial strains and fungi. A recent investigation highlighted that certain derivatives exhibited remarkable growth inhibitory activity with MIC values as low as 4.0 µg/mL . While specific studies on this compound are yet to be published, its structural characteristics imply it could share similar antimicrobial efficacy.

Receptor Modulation

One of the most notable applications of 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine is as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). Research has indicated that its radiolabeled variant [(11)C]ADX88178 demonstrates specific binding in various brain regions, including the cerebellum and cerebral cortex . This suggests its potential use in neuropharmacology for conditions such as Parkinson's disease and schizophrenia.

Study on Antioxidant Properties

A study conducted on novel thiazole derivatives demonstrated significant antioxidant activities through DPPH assays. The best-performing compound had an IC₅₀ of 4.67 µg/mL, indicating strong free radical scavenging ability . This finding underscores the potential of thiazole-containing compounds in developing new antioxidants.

Study on Receptor Binding

In a study evaluating [(11)C]ADX88178 for imaging mGluR4, the compound was synthesized with high radiochemical purity and specific activity. In vitro autoradiography showed dose-dependent binding in rat brains, suggesting its utility in studying neurological disorders .

Summary Table of Biological Activities

Q & A

Q. Challenges :

- Low yields due to steric hindrance from substituents on the pyrimidine and thiazole rings.

- Byproduct formation from incomplete cyclization or side reactions (e.g., over-oxidation).

Q. Table 1. Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiazole Cyclization | POCl₃, 120°C, 11 h | 58.5 | 98% | |

| Pyrimidine Coupling | Pd catalysis, 80°C, 12 h | 39–82 | 95–99% |

Advanced: How to resolve structural ambiguities when spectroscopic data conflicts with expected outcomes?

Methodological Answer :

Unexpected spectral data (e.g., NMR peak splitting or missing signals) may arise from tautomerism, steric effects, or incorrect regiochemistry. Strategies include:

- X-Ray Crystallography : Definitive structural confirmation, as demonstrated for a related thiazolyl-pyrimidine derivative where NMR alone was insufficient .

- DEPT-135 and HSQC NMR : To distinguish between carbon types and assign proton environments .

- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra .

Example : In , a product initially misassigned via NMR was corrected using crystallography, revealing an unexpected dimerization via N–H···N hydrogen bonds .

Basic: What analytical techniques are essential for validating purity and structure?

Q. Methodological Answer :

- HPLC : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm regiochemistry (e.g., pyrazole C-H couplings at δ 7.2–8.2 ppm) and methyl group environments (δ 2.1–2.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ for C₁₃H₁₄N₆S: calculated 295.1024, observed 295.1026) .

Q. Table 2. Key NMR Peaks for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiazole C-H | 7.8–8.2 | Singlet | |

| Pyrimidine C-H | 6.7–7.1 | Doublet | |

| Methyl groups (N-linked) | 2.3–2.6 | Singlet |

Advanced: How to design SAR studies for this compound’s bioactivity?

Q. Methodological Answer :

- Core Modifications : Vary substituents on the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 1H vs. 3H tautomers) to assess steric/electronic effects .

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ kinase assays .

- Molecular Docking : Predict binding modes using PyMOL or AutoDock to prioritize synthetic targets .

Case Study : In , introducing a methyl group at the pyrimidine 4-position enhanced hydrophobic interactions in the ATP-binding pocket of a kinase target .

Advanced: How to optimize reaction conditions to improve yield?

Q. Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields .

Q. Table 3. Yield Optimization via Solvent Screening

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | Pd(PPh₃)₄ | 65 |

| THF | 60 | Pd(OAc)₂ | 42 |

| Toluene | 110 | None | 28 |

Advanced: How to elucidate reaction mechanisms in the synthesis?

Q. Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during cyclization .

- Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-determining steps .

- Computational Studies : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in coupling reactions .

Example : In , acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride proceeded via a tetrahedral intermediate, confirmed by trapping with D₂O .

Basic: What are common impurities, and how are they removed?

Q. Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., pyrimidine precursors) or dimerized species.

- Purification :

- Flash Chromatography : Use gradients of ethyl acetate/hexane (3:7 → 1:1) .

- Recrystallization : From acetone/water mixtures to isolate high-purity crystals .

Q. Table 4. Common Impurities and Removal Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted pyrazole | Incomplete coupling | Column chromatography |

| Oxidized thiazole | Over-oxidation | Recrystallization |

Advanced: How to apply computational modeling to predict reactivity?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability .

Example : For a pyrimidine-thiazole analogue, DFT predicted a 2.1 kcal/mol preference for attack at the pyrimidine C4 position, aligning with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.